Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate typically involves the reaction of ethyl oxazole-4-carboxylate with trifluoromethylating agents under controlled conditions . One common method includes the use of palladium-catalyzed direct arylation reactions with iodo-, bromo-, and chloro (hetero)aromatics . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cycloaddition Reactions: It can also participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and various nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted oxazole derivatives .
Scientific Research Applications
Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its ability to form various bioactive molecules.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific bioactive molecule it forms .
Comparison with Similar Compounds
Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:
Ethyl 4-oxazolecarboxylate: Similar in structure but lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate: Contains a nitrophenyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEJZKRMHIXKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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